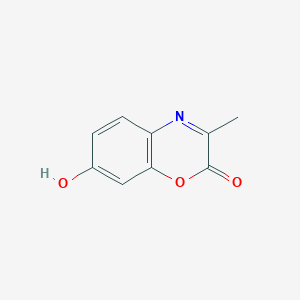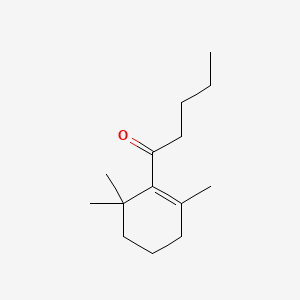
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, also known as β-Ionone, is an organic compound with the molecular formula C₁₄H₂₂O. It is a ketone with a cyclohexene ring substituted with a pentanone chain. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be synthesized through various methods. One common synthetic route involves the aldol condensation of citral and acetone, followed by cyclization and dehydration to form the desired product . The reaction typically requires basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Ionone: A closely related compound with similar structure and properties.
Methyl-β-ionone: Another similar compound with a methyl group substitution.
β-Damascone: A structurally related compound with a different substitution pattern.
Uniqueness
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the resulting chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it particularly valuable in the fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
76649-24-6 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-(2,6,6-trimethylcyclohexen-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H24O/c1-5-6-9-12(15)13-11(2)8-7-10-14(13,3)4/h5-10H2,1-4H3 |
InChI-Schlüssel |
HEMHFUODSZBALC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


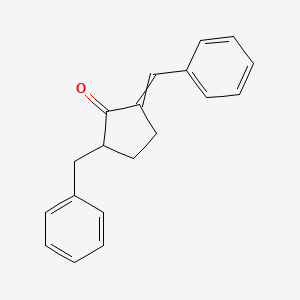
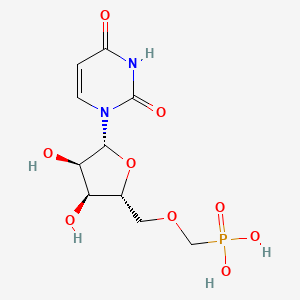
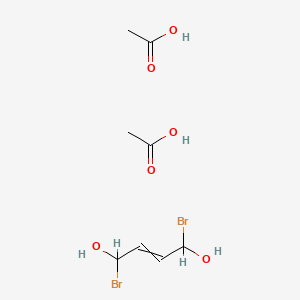

![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

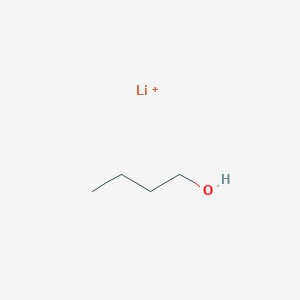

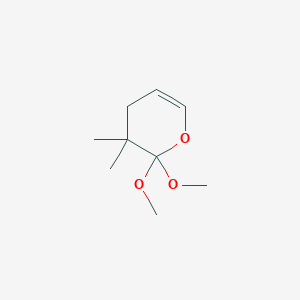


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
